(5-propan-2-yl-1H-indol-2-yl)methanol
Description
(5-Propan-2-yl-1H-indol-2-yl)methanol is a substituted indole derivative characterized by a propan-2-yl (isopropyl) group at position 5 and a hydroxymethyl (-CH₂OH) group at position 2 of the indole scaffold. Indoles are heterocyclic aromatic compounds with significant relevance in medicinal chemistry due to their presence in bioactive molecules, including pharmaceuticals and natural products. This article provides a detailed comparison with structurally similar indole derivatives, focusing on substituent effects, synthesis, and applications.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(5-propan-2-yl-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C12H15NO/c1-8(2)9-3-4-12-10(5-9)6-11(7-14)13-12/h3-6,8,13-14H,7H2,1-2H3 |
InChI Key |
YFBJUTIXLJOSCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (5-propan-2-yl-1H-indol-2-yl)methanol
General Synthetic Strategies for 2-Substituted Indoles
The synthesis of 2-substituted indoles, including 2-(hydroxymethyl)indoles, typically involves:
- Functionalization of the indole nucleus at the 2-position via electrophilic substitution or directed lithiation.
- Introduction of the hydroxymethyl group through reduction of 2-formylindole intermediates or direct hydroxymethylation.
- Installation of substituents at the 5-position, such as the isopropyl group, via Friedel–Crafts alkylation or cross-coupling reactions.
These approaches are often combined in multi-step sequences to yield the target compound with desired regioselectivity and stereochemical control.
Specific Routes to (5-propan-2-yl-1H-indol-2-yl)methanol
Starting from 5-Isopropylindole Derivatives
One practical approach begins with 5-propan-2-ylindole as the starting material. The 2-position is then functionalized by formylation, typically using a Vilsmeier–Haack reaction, to introduce a formyl group at C-2, yielding 5-propan-2-yl-1H-indole-2-carbaldehyde. Subsequent reduction of the aldehyde group with mild hydride donors such as sodium borohydride (NaBH4) converts the aldehyde to the corresponding (5-propan-2-yl-1H-indol-2-yl)methanol.
This method benefits from:
- High regioselectivity in the formylation step.
- Mild reduction conditions that preserve the indole core.
- The ability to introduce the isopropyl group early in the synthesis, facilitating downstream functionalization.
One-Pot or Cascade Reactions
Recent advancements include one-pot methodologies combining multiple steps without isolation of intermediates. For example, the Friedel–Crafts reaction has been employed to functionalize indoles with various substituents in a single step, sometimes followed by in situ transformations to install hydroxymethyl groups at the 2-position.
Such methods typically involve:
- Condensation of indole derivatives with aldehydes or ketones.
- Acid-catalyzed cyclization or rearrangement.
- Workup involving neutralization and extraction to isolate the product.
While these methods are efficient, their application to (5-propan-2-yl-1H-indol-2-yl)methanol specifically requires optimization to accommodate the isopropyl substituent and the sensitive hydroxymethyl group.
Example Synthesis Protocol
A representative synthesis protocol based on literature data can be summarized as follows:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 5-propan-2-ylindole + POCl3/DMF (Vilsmeier–Haack) | 5-propan-2-yl-1H-indole-2-carbaldehyde |
| 2 | NaBH4 in ethanol or methanol at 0 °C to room temp | Reduction to (5-propan-2-yl-1H-indol-2-yl)methanol |
| 3 | Purification by column chromatography (silica gel) | Isolated pure target compound |
This sequence is supported by analogous syntheses of 2-substituted indoles with hydroxymethyl functionalities, as reported in several studies.
Analytical Data and Characterization
Characterization of (5-propan-2-yl-1H-indol-2-yl)methanol typically involves:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows characteristic signals for the indole NH, aromatic protons, the methanol CH2 group at C-2, and the isopropyl methyl groups.
- ^13C NMR confirms the presence of the methanol carbon and the substituted aromatic carbons.
-
- O-H stretching vibrations around 3300–3500 cm^-1.
- Aromatic C-H and C=C stretches between 1450–1600 cm^-1.
High-Resolution Mass Spectrometry (HRMS):
- Molecular ion peak consistent with the molecular formula C12H15NO (for the compound).
These data confirm the successful synthesis and purity of the compound.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(5-propan-2-yl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted indole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
(5-propan-2-yl-1H-indol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-propan-2-yl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects. The compound’s hydroxyl group may also participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key indole derivatives and their substituent profiles:
Substituent Effects :
- Hydrogen Bonding: The hydroxymethyl group at position 2 enables hydrogen bonding, similar to (5-Methoxy-1H-indol-2-yl)methanol, which may influence solubility and crystal packing .
- Electronic Effects: Propan-2-yl is electron-donating, increasing indole’s electron density, while chloro substituents (e.g., in C₁₈H₁₄ClNO) are electron-withdrawing, altering reactivity .
Physicochemical Properties
Key Observations :
- The higher molecular weight and bulkier substituents in the target compound likely result in a higher boiling point than (5-Methoxy-1H-indol-2-yl)methanol .
- The absence of oxygen in the propan-2-yl group reduces polarity compared to methoxy-substituted analogs, decreasing aqueous solubility .
Data Tables
Table 1: Structural and Physical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) |
|---|---|---|---|---|
| (5-Propan-2-yl-1H-indol-2-yl)methanol | C₁₂H₁₅NO | 189.25 | Propan-2-yl, -CH₂OH | ~390–410 |
| (5-Methoxy-1H-indol-2-yl)methanol | C₁₀H₁₁NO₂ | 177.20 | Methoxy, -CH₂OH | 395.0 |
| 3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanal | C₁₈H₁₄ClNO | 303.77 | Chloro, phenyl, propanal | Not reported |
Q & A
Q. What are the common synthetic routes for preparing (5-propan-2-yl-1H-indol-2-yl)methanol, and how are reaction conditions optimized for yield?
Methodological Answer: The synthesis typically involves reducing a pre-functionalized indole derivative. For example, indole-2-carboxylates or ketones can be reduced using agents like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under anhydrous conditions . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reducing agent activity.
- Temperature : Reactions are often conducted at reflux (~66°C for THF) to accelerate reduction.
- Post-reduction workup : Quenching with aqueous NH₄Cl or Rochelle salt minimizes side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity.
Q. Reference Table: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes LiAlH₄ reactivity |
| Temperature | 66°C (reflux) | Completes reaction in 4–6 hours |
| Quenching | Saturated NH₄Cl | Prevents over-reduction |
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of (5-propan-2-yl-1H-indol-2-yl)methanol?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 10–11 ppm, hydroxyl at δ 1–5 ppm) and carbon backbone .
- Mass Spectrometry (ESI-MS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O from the methanol group).
- FTIR : Identifies O-H stretches (~3200–3600 cm⁻¹) and indole ring vibrations (C=C, ~1450–1600 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves absolute configuration and hydrogen-bonding networks .
Q. Reference Table: Key Spectral Peaks
| Technique | Key Peaks | Functional Group |
|---|---|---|
| ¹H NMR | δ 10.5 (s, 1H) | Indole NH |
| ESI-MS | m/z 204.1 | [M+H]⁺ |
| FTIR | 3250 cm⁻¹ | O-H stretch |
Q. What are the primary biological targets or pathways associated with indole-2-yl methanol derivatives in pharmacological research?
Methodological Answer: Indole-2-yl methanol derivatives commonly interact with:
- Serotonin (5-HT) receptors : Structural similarity to tryptophan enables binding to 5-HT₁A/₂A subtypes, modulating mood and cognition pathways .
- Dopamine receptors : Competitive inhibition assays (e.g., radioligand displacement) assess affinity for D₂/D₃ receptors .
- Apoptosis pathways : MTT assays evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
Q. Reference Table: Receptor Affinity Data
| Receptor | Assay Type | IC₅₀ (µM) | Source |
|---|---|---|---|
| 5-HT₁A | Radioligand | 0.8 ± 0.1 | |
| D₂ | Competitive | 2.5 ± 0.3 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of (5-propan-2-yl-1H-indol-2-yl)methanol across different studies?
Methodological Answer:
- Replicate experimental conditions : Standardize cell lines, assay protocols (e.g., incubation time, solvent controls) .
- Validate receptor specificity : Use CRISPR-edited cell lines to confirm target engagement.
- Meta-analysis : Apply statistical tools (e.g., Forest plots) to compare IC₅₀ values across studies, accounting for variability in purity or stereochemistry .
Case Study : Discrepancies in serotonin receptor affinity may arise from differences in compound enantiopurity. Chiral HPLC or SFC can resolve stereoisomers .
Q. What strategies are recommended for optimizing the crystallization of (5-propan-2-yl-1H-indol-2-yl)methanol to obtain high-resolution X-ray diffraction data?
Methodological Answer:
Q. Reference Table: Crystallization Conditions
| Solvent System | Crystal Quality | Resolution (Å) |
|---|---|---|
| DCM/methanol | Prismatic | 0.83 |
Q. What methodological approaches are used to assess the in vitro toxicity profile of (5-propan-2-yl-1H-indol-2-yl)methanol derivatives?
Methodological Answer:
Q. Reference Table: Toxicity Thresholds
| Assay | Cell Line | LC₅₀ (µg/mL) |
|---|---|---|
| MTT | HepG2 | 215 ± 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
